molecular formula C9H13N3S B15363656 2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine

2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine

Cat. No.: B15363656
M. Wt: 195.29 g/mol
InChI Key: VTXNPNBARYALFJ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine is a chemical compound with the molecular formula C9H13N3S It is a derivative of imidazo[2,1-b][1,3]thiazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. One common approach is the cyclization of 2-aminothiazole derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit pharmacological activities that are beneficial for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine

  • 3-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

Uniqueness: 2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine is unique due to its specific structural features, such as the presence of the dimethyl group and the ethanamine moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-7(2)13-9-11-8(3-4-10)5-12(6)9/h5H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXNPNBARYALFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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